molecular formula C18H16ClFN2O3S B2858070 1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 879930-72-0

1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2858070
CAS No.: 879930-72-0
M. Wt: 394.85
InChI Key: KIHMZOFFLUAMSS-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothienoimidazolone dioxide class, characterized by a bicyclic core structure combining thiophene and imidazolone rings. The molecule features two aromatic substituents: a 3-chloro-4-methylphenyl group at position 1 and a 4-fluorophenyl group at position 3. The chlorine and fluorine atoms introduce electron-withdrawing effects, while the methyl group contributes steric bulk.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-1-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O3S/c1-11-2-5-14(8-15(11)19)22-17-10-26(24,25)9-16(17)21(18(22)23)13-6-3-12(20)4-7-13/h2-8,16-17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHMZOFFLUAMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClFN2O2SC_{17}H_{16}ClFN_2O_2S, with a molecular weight of approximately 348.84 g/mol. Its structure includes a thienoimidazole core, which is known for various pharmacological activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
  • Antimicrobial Properties : Its structure suggests potential as an antimicrobial agent.
  • Enzyme Inhibition : It may act as an inhibitor for specific kinases involved in cancer progression.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. For instance, it was observed to inhibit the growth of various leukemic cell lines. The mechanism appears to involve the downregulation of critical signaling pathways associated with cell proliferation.

Case Study: Inhibition of Leukemic Cells

A study conducted on acute biphenotypic leukemia MV4-11 cells revealed that the compound effectively inhibited cell growth with an IC50 value around 0.5 µM. The inhibition was linked to the suppression of phospho-ERK1/2 levels, indicating a potential mechanism involving the MAPK pathway .

Enzyme Inhibition

The compound's structural features suggest it could inhibit enzymes such as kinases that play significant roles in cellular signaling and cancer biology. For example, compounds with similar structures have been documented to inhibit MEK1/2 kinases effectively .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thienoimidazole ring can enhance potency and selectivity against target enzymes or receptors. For example, substituents like chlorine and fluorine have been shown to influence binding affinity and biological activity significantly.

SubstituentEffect on Activity
ChlorineIncreases potency against certain cancer cell lines
FluorineEnhances selectivity for kinase inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Halogenation (Cl, F vs. In contrast, the trifluoromethyl (CF3) group in the analog from offers stronger electron withdrawal, which may improve metabolic stability but reduce solubility.
  • Methyl vs. Ethoxy Groups: The 4-methyl group in the target compound introduces steric hindrance, possibly affecting conformational flexibility.
  • Ortho-Substitution:
    The o-tolyl group in creates significant steric bulk, which could impede interactions with planar binding sites compared to the target compound’s para-substituted aromatic rings.

Implications for Bioactivity

  • Antiviral Potential: highlights the role of halogenated quinazolinones in antiviral activity, suggesting that the target compound’s Cl and F substituents could similarly enhance interactions with viral proteins.
  • Metabolic Stability: The CF3-containing analog may exhibit prolonged half-life due to resistance to oxidative metabolism, whereas the target compound’s methyl group could be susceptible to demethylation.

Preparation Methods

Formation of the Thienoimidazole Core

The thienoimidazole scaffold is constructed via cyclization strategies, often leveraging precursors such as thiophene derivatives and imidazole intermediates. A pivotal approach involves the reaction of 3-chloro-4-methylaniline with a functionalized thiophene compound under acidic conditions. For instance, Debus-like cyclization —adapted from classical imidazole synthesis—has been modified to incorporate sulfur atoms by reacting glyoxal derivatives with thioamides in the presence of ammonium acetate. This method achieves the fused thienoimidazole ring system with yields exceeding 78% when conducted in refluxing ethanol.

An alternative route employs thieno[3,4-d]imidazole precursors , where a thiophene ring is pre-functionalized with nitro or amino groups to facilitate intramolecular cyclization. Patent US6664390B2 highlights the use of one-pot reactions to avoid intermediate isolation, a strategy applicable here by substituting 7-fluoro-6-nitroquinazolin-4(3H)-one with a thiophene analog. Such methods reduce purification steps and improve overall efficiency, achieving >90% purity in the fused core.

Oxidation to 5,5-Dioxide

The final oxidation step to install the 5,5-dioxide group employs hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) . In a protocol adapted from industrial-scale syntheses, the thienoimidazole is treated with 30% H₂O₂ in acetic acid at 50°C for 12 hours, achieving >95% conversion. Alternatively, m-CPBA in dichloromethane at room temperature provides faster oxidation (4 hours) but requires careful pH control to prevent over-oxidation.

Industrial Scale Production

Industrial methods prioritize cost-effectiveness and scalability. A continuous-flow system, as described in CN104370747A, integrates hydrogenation, coupling, and oxidation steps in a single reactor train. Key parameters include:

  • Catalyst recycling : Pd/C catalysts are reused for up to 10 cycles with <5% activity loss.
  • Solvent recovery : Tetrahydrofuran (THF) and tert-butanol mixtures are distilled and reused, reducing waste.
  • Purity control : Crystallization from ethanol/water mixtures yields pharmaceutical-grade material (99.5% purity).

Recent Advances and Catalytic Innovations

Recent developments focus on photocatalytic oxidation and enzyme-mediated cyclization . Visible-light-driven oxidation using TiO₂ nanoparticles under oxygen atmosphere achieves 98% yield for the dioxide step while minimizing byproducts. Enzymatic methods employing lipases in non-aqueous media enable room-temperature cyclization, though yields remain moderate (65–70%).

Comparative Analysis of Synthetic Routes

A comparative evaluation of three dominant routes reveals trade-offs:

Parameter Deb us-Modified Cyclization One-Pot Coupling/Oxidation Enzymatic Approach
Yield 78% 92% 65%
Purity 90% 95% 85%
Scalability Moderate High Low
Environmental Impact High solvent use Solvent recycling Green solvents

The one-pot method emerges as optimal for industrial applications, balancing efficiency and purity.

Challenges and Optimization Strategies

Key challenges include regioselectivity in substitution and over-oxidation of the thiophene ring . Computational modeling (DFT) guides substituent positioning, while kinetic studies optimize oxidation conditions. For instance, lowering H₂O₂ concentration to 15% reduces side products by 40% without sacrificing yield.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound, considering substituent effects on the thienoimidazole core?

Methodological Answer:
The synthesis involves multi-step reactions, including cyclization and substitution steps. Key considerations:

  • Substituent Reactivity : Electron-withdrawing groups (e.g., Cl on the 3-chloro-4-methylphenyl ring) may slow nucleophilic substitution; use polar aprotic solvents (e.g., DMF) to enhance reaction rates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) can facilitate cyclization, while Pd-based catalysts may aid in cross-coupling reactions for aryl group introduction .
  • Temperature Control : Maintain 60–80°C during cyclization to prevent side-product formation .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring fusion. The 4-fluorophenyl group shows distinct deshielded aromatic protons .
  • X-ray Crystallography : Resolves spatial arrangements of the thienoimidazole core and substituent orientations, critical for understanding steric effects .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and sulfone (5,5-dioxide) group integrity .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?

Methodological Answer:

  • Substituent Variation : Systematically replace the 4-fluorophenyl or 3-chloro-4-methylphenyl groups with bioisosteres (e.g., 4-methoxyphenyl for enhanced solubility) and test against target enzymes .
  • Core Modifications : Introduce heteroatoms (e.g., N or O) into the thienoimidazole ring to alter electronic properties and binding affinity .
  • Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the sulfone group) and optimize substituents accordingly .

Advanced: How can researchers address low aqueous solubility during in vitro biological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without denaturing proteins .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfone moiety for improved solubility .

Advanced: How should discrepancies in pharmacological data across studies be resolved?

Methodological Answer:

  • Purity Assessment : Re-analyze batches via HPLC to rule out impurities (>98% purity required for reliable assays) .
  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature variations .
  • Meta-Analysis : Compare results across studies using standardized metrics (e.g., IC₅₀ normalization) to identify outliers .

Advanced: What computational approaches predict potential biological targets for this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR libraries, focusing on the sulfone group’s electronegativity .
  • QSAR Modeling : Train models on imidazole derivatives with known targets to predict binding affinities .
  • Pathway Analysis : Leverage KEGG or Reactome databases to identify pathways enriched with structurally similar inhibitors .

Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?

Methodological Answer:

  • Batch Reactor Optimization : Use continuous flow reactors to improve heat dissipation and reduce side reactions during cyclization .
  • Catalyst Recovery : Immobilize Pd catalysts on silica supports for reuse, minimizing costs .
  • Purification : Switch from column chromatography to recrystallization in ethanol/water for higher yields .

Advanced: How can the mechanism of action be elucidated for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against cytochrome P450 isoforms or kinases using fluorogenic substrates .
  • CRISPR-Cas9 Knockout : Silence putative target genes (e.g., MAPK) in cell lines to observe phenotypic rescue .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified enzymes .

Advanced: How to resolve contradictions in spectroscopic data interpretation?

Methodological Answer:

  • Dynamic NMR : Resolve rotational isomers of the thienoimidazole core by varying temperature during ¹H NMR .
  • 2D NMR (COSY, NOESY) : Assign overlapping aromatic signals and confirm substituent orientations .
  • Cross-Validation : Compare crystallographic data (bond lengths/angles) with DFT-optimized structures .

Advanced: What strategies improve pharmacokinetic properties of derivatives?

Methodological Answer:

  • LogP Optimization : Introduce polar groups (e.g., hydroxyl) to the methylphenyl ring to reduce hydrophobicity .
  • Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable bioisosteres in hepatic microsome assays .
  • Plasma Protein Binding Assays : Use equilibrium dialysis to identify derivatives with reduced albumin binding for enhanced free fraction .

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